molecular formula C17H18F3NO2 B5687874 (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine

(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine

Cat. No. B5687874
M. Wt: 325.32 g/mol
InChI Key: PIMJBNBLUMZCLH-UHFFFAOYSA-N
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Description

(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is a member of the benzylamine family, which is known for its diverse biological activities.

Scientific Research Applications

(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine has shown promise in various scientific research applications. One of the most significant areas of research is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity, making it a potential candidate for the development of new cancer drugs. Additionally, it has been shown to have antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Another area of research where this compound has shown potential is in the field of agrochemicals. It has been found to exhibit potent herbicidal activity against a range of weeds, making it a potential candidate for the development of new herbicides.

Mechanism of Action

The mechanism of action of (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine is not fully understood. However, it is believed to exert its biological activity by interacting with specific receptors or enzymes in the target organism. For example, in the case of its antitumor activity, it is believed to inhibit the growth of cancer cells by interfering with their DNA replication or inducing apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine are diverse and depend on the specific application. For example, in the case of its antitumor activity, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In the case of its herbicidal activity, it has been shown to inhibit the growth of weeds by interfering with their photosynthesis or other metabolic pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine in lab experiments is its high potency and selectivity. This makes it a valuable tool for studying specific biological processes or for developing new drugs. However, one of the limitations of using this compound is its potential toxicity, which can make it challenging to work with in certain applications.

Future Directions

There are several future directions for research involving (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine. One area of research is in the development of new cancer drugs based on this compound. Another area of research is in the development of new herbicides or pesticides based on this compound. Additionally, there is potential for this compound to be used in the development of new materials with unique properties. Further research is needed to fully understand the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of (3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine involves the reaction of 3,4-dimethoxybenzaldehyde and 2-(trifluoromethyl)benzylamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the product is obtained after purification by column chromatography. The yield of the product is generally high, making this method a feasible approach for obtaining this compound.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO2/c1-22-15-8-7-12(9-16(15)23-2)10-21-11-13-5-3-4-6-14(13)17(18,19)20/h3-9,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMJBNBLUMZCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)benzyl]methanamine

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